REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:11][cH:12]1)[NH:6][C:7](=[O:10])[O:8][CH2:9]2.[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[H-:13].[I:15][CH3:16].[Na+:14].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([n:11][cH:12]1)[N:6]([CH3:16])[C:7](=[O:10])[O:8][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ncc(Br)cc2CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CN1C(=O)OCc2cc(Br)cnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |